7-Chloroquinoline-8-carbaldehyde
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Overview
Description
7-Chloroquinoline-8-carbaldehyde is a chemical compound belonging to the quinoline family, characterized by a chlorine atom at the 7th position and an aldehyde group at the 8th position on the quinoline ring. Quinoline derivatives are known for their broad spectrum of biological activities and are widely used in medicinal chemistry.
Mechanism of Action
Target of Action
Quinoline motifs, to which this compound belongs, have been recognized for their broad spectrum of bioactivity . They are often used as a core template in drug design .
Mode of Action
Quinoline derivatives have been known to undergo substitution reactions at specific positions, which may influence their interaction with biological targets .
Biochemical Pathways
Quinoline derivatives have been associated with a variety of biological and pharmacological activities .
Pharmacokinetics
The ADME properties of 7-Chloroquinoline-8-carbaldehyde suggest that it has high gastrointestinal absorption and is BBB permeant . Its lipophilicity, as indicated by various Log Po/w values, suggests that it has good membrane permeability . These properties could potentially impact the compound’s bioavailability.
Result of Action
Some quinoline derivatives have demonstrated antimalarial, antimicrobial, and anticancer activities .
Action Environment
The compound’s storage conditions suggest that it should be kept in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions could potentially affect its stability.
Biochemical Analysis
Biochemical Properties
Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Quinoline derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Quinoline derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroquinoline-8-carbaldehyde typically involves the chlorination of quinoline derivatives followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where quinoline is treated with phosphorus oxychloride and dimethylformamide to introduce the formyl group . Catalysts such as piperidine, pyridine, and triethylamine are often used to facilitate these reactions .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Chloroquinoline-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids using oxidizing agents like potassium permanganate.
Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions at the chlorine atom, often using reagents like phenylacetylene.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Phenylacetylene in the presence of palladium catalysts.
Major Products:
Oxidation: 7-Chloroquinoline-8-carboxylic acid.
Reduction: 7-Chloroquinoline-8-methanol.
Substitution: 2-(Phenylethynyl)quinoline-3-carbaldehyde.
Scientific Research Applications
7-Chloroquinoline-8-carbaldehyde has significant applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- 2-Chloroquinoline-3-carbaldehyde
- 7-Chloroquinoline-4-carbaldehyde
- 8-Chloroquinoline-3-carbaldehyde
Comparison: 7-Chloroquinoline-8-carbaldehyde is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to 2-Chloroquinoline-3-carbaldehyde, it has different electronic properties and steric effects, leading to distinct chemical behavior and applications .
Properties
IUPAC Name |
7-chloroquinoline-8-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-9-4-3-7-2-1-5-12-10(7)8(9)6-13/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAZMEPNMRCLGKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)C=O)N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260759-71-4 |
Source
|
Record name | 7-chloroquinoline-8-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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